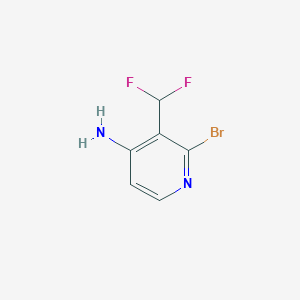

2-Bromo-3-(difluoromethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrF2N2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

2-bromo-3-(difluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11) |

InChI Key |

XHPAWBZTJUIEDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)C(F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-3-(difluoromethyl)pyridin-4-amine molecular weight and formula

The following technical guide details the physicochemical profile, synthesis strategies, and application context of 2-Bromo-3-(difluoromethyl)pyridin-4-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a scaffold for kinase inhibitors and bioisostere implementation.

Executive Summary

2-Bromo-3-(difluoromethyl)pyridin-4-amine is a highly functionalized pyridine building block characterized by three distinct reactive vectors: an electrophilic bromine at C2, a lipophilic hydrogen-bond donor (

In modern drug design, this molecule serves as a critical intermediate for "scaffold hopping." The

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | 2-Bromo-3-(difluoromethyl)pyridin-4-amine |

| Common Name | 2-Bromo-3-difluoromethyl-4-aminopyridine |

| Molecular Formula | |

| SMILES | NC1=C(C(F)F)C(Br)=NC=C1 |

| InChI Key | (Predicted) BNIRFNNAOGXYEU-UHFFFAOYSA-N (Analog based) |

| CAS Number | Not widely listed in public aggregators; Custom Synthesis typically required.[1] |

Quantitative Data Summary

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for similar halogenated aminopyridines.*

| Parameter | Value | Unit | Context |

| Molecular Weight | 223.02 | g/mol | Monoisotopic mass |

| Exact Mass | 221.9604 | Da | Useful for HRMS validation |

| Heavy Atom Count | 11 | - | - |

| ClogP | 1.45 ± 0.3 | - | Moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | 38.9 | Ų | High membrane permeability potential |

| pKa (Conjugate Acid) | ~3.8 | - | Reduced basicity due to electron-withdrawing Br and CHF₂ |

| H-Bond Donors | 2 | - | Amine ( |

| H-Bond Acceptors | 3 | - | Pyridine N, F atoms |

Synthesis Strategies

Synthesizing this crowded pyridine core requires avoiding the "halogen dance" (migration of the bromine atom) and preventing lithium-halogen exchange at the C2 position. Two robust pathways are recommended: Late-Stage Cross-Coupling (Modern) and Deoxofluorination (Classical).

Method A: Electrophilic Iodination & Copper-Mediated Difluoromethylation (Recommended)

This pathway avoids the use of organolithium reagents, preserving the C2-Bromine bond.

Step 1: Regioselective Iodination

The amino group at C4 directs electrophilic substitution to the ortho position (C3) and para position (C5). Since C5 is meta to the directing amine (less favorable) and the C2-Br exerts steric influence, controlled iodination favors C3.

-

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

-

Conditions:

to RT, 4–12 h. -

Mechanism: Electrophilic Aromatic Substitution (

).

Step 2: Copper-Mediated Difluoromethylation

Displacement of the labile C3-Iodine with a difluoromethyl source.

-

Reagents:

(Difluoromethyltrimethylsilane), CuI, CsF. -

Conditions: DMF/NMP,

. -

Critical Control: The C2-Br is less reactive than C3-I towards Copper insertion, allowing selective functionalization at C3.

Method B: Deoxofluorination of Aldehyde Precursor

If 2-bromo-4-aminopyridine-3-carbaldehyde is accessible (e.g., via Vilsmeier-Haack on protected amine), this method is highly scalable.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Protocol:

-

Suspend aldehyde in anhydrous DCM at

. -

Add DAST dropwise (exothermic).

-

Allow warming to RT.[2]

-

Safety: Quench carefully with saturated

; DAST generates HF on hydrolysis.

-

Visual Synthesis Workflow (Graphviz)

Caption: Figure 1. Recommended synthetic pathway via regioselective iodination and copper-mediated difluoromethylation, avoiding competing lithiation at the C2-bromo position.

Handling, Safety, and Stability

Hazard Identification (GHS Classification)

As a halogenated aminopyridine, this compound should be treated as a potent irritant and potential sensitizer.

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin irritation and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage over time. Store in amber vials.

-

Hygroscopicity: The amine functionality may absorb atmospheric moisture. Store under inert atmosphere (Argon/Nitrogen) at

. -

Chemical Incompatibility: Avoid strong oxidizers (N-oxide formation) and organolithiums (unless C2-lithiation is intended).

Applications in Drug Discovery[11][12]

Kinase Inhibitor Design

The 2-bromo position is a "privileged handle" for Suzuki-Miyaura coupling to aryl boronic acids, allowing the construction of biaryl systems common in ATP-competitive inhibitors (e.g., targeting EGFR, VEGFR, or BTK).

Bioisosteric Replacement

The 3-difluoromethyl group (

-

Acidity: The

bond in -

Lipophilicity: Unlike a hydroxyl group which lowers LogP, the

group increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

Heterocycle Fusion

The adjacent 3-difluoromethyl and 4-amino groups can be leveraged to form fused ring systems. For example, reaction with hydrazine or amidines can yield pyrido-pyrimidines , a scaffold found in numerous oncology drugs.

References

-

Difluoromethylation Strategies

-

Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature2012 , 490, 222-226. (Context: Radical functionalization methods).

-

Belhomme, M.-C., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds." European Journal of Organic Chemistry2010 , 2010(29), 5471–5485. Link

-

- Schlosser, M. "The 2- and 4-position of pyridines: a study in regioselectivity." Journal of Organometallic Chemistry2001, 617, 167-177.

-

Medicinal Chemistry of Fluorine

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. Link

-

-

Synthetic Methodology (Analogous Protocols)

Sources

The Strategic Modulation of Lipophilicity in Drug Discovery: An In-depth Technical Guide to Difluoromethylated Aminopyridines and their logP Values

Abstract

For researchers, scientists, and drug development professionals, the ability to finely tune the physicochemical properties of lead compounds is a cornerstone of modern medicinal chemistry. Among these properties, lipophilicity, quantified by the logarithm of the partition coefficient (logP), stands as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the strategic incorporation of the difluoromethyl (-CF2H) group into aminopyridine scaffolds, a prevalent motif in numerous therapeutic agents. We will delve into the nuanced effects of this "lipophilic hydrogen bond donor" on molecular properties, provide detailed, field-proven protocols for the experimental determination of logP, and present a framework for the rational design of difluoromethylated aminopyridines with optimized drug-like characteristics.

Introduction: Lipophilicity as a Guiding Principle in Drug Design

Lipophilicity is a pivotal physicochemical parameter that governs a molecule's ability to partition between a nonpolar (lipid-like) and a polar (aqueous) environment.[1][2][3] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] The octanol-water partition coefficient (P) is the standard measure of lipophilicity, and its logarithmic form, logP, provides a convenient scale for its assessment.[4][5]

-

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).[4][5]

-

A negative logP value signifies a higher affinity for the aqueous phase (hydrophilic).[4][5]

-

A logP of 0 denotes equal partitioning between the two phases.[4][5]

For orally administered drugs, a delicate balance of lipophilicity is crucial. A compound must be sufficiently lipophilic to permeate through the lipid bilayers of cell membranes but also possess enough aqueous solubility to dissolve in the gastrointestinal tract and be transported in the bloodstream.[6][7] As a general guideline, Lipinski's Rule of Five suggests an optimal logP value of less than 5 for drug-likeness.[4][8]

The Difluoromethyl Group: A Versatile Tool for Modulating Lipophilicity and Beyond

The strategic introduction of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance the properties of drug candidates.[9][10] The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a unique bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[11][12][13] Its distinct electronic properties and steric profile offer a powerful means to modulate a molecule's physicochemical characteristics.[11]

The Dual Nature of the Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The -CF2H group is often described as a "lipophilic hydrogen bond donor."[14][15][16] This seemingly contradictory term highlights its unique ability to simultaneously increase lipophilicity while retaining the capacity to engage in hydrogen bonding interactions.[11][14]

-

Lipophilicity Enhancement: The replacement of hydrogen atoms with more electronegative fluorine atoms generally increases the lipophilicity of a molecule.[6][9] However, the effect of the -CF2H group is more nuanced. Studies have shown that the change in logP upon replacing a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4, indicating that the impact on lipophilicity is context-dependent and influenced by the surrounding molecular environment.[14][16]

-

Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H group possesses a polarized C-H bond, enabling it to act as a weak hydrogen bond donor.[11][12] This can be crucial for maintaining or enhancing binding affinity to biological targets.

Impact on Other Physicochemical Properties

Beyond lipophilicity, the introduction of a -CF2H group can significantly alter other key molecular properties:

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in an aminopyridine ring.[11] This can influence the ionization state of the molecule at physiological pH, impacting its solubility and membrane permeability.

-

Metabolic Stability: The robust carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][11]

-

Conformational Effects: The introduction of the -CF2H group can influence the conformational preferences of a molecule, which can in turn affect its binding to a target receptor.

Experimental Determination of logP for Difluoromethylated Aminopyridines

While computational methods provide valuable estimations, the experimental determination of logP remains the gold standard for accurate lipophilicity assessment.[17][18] The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based techniques.[5][19]

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is a direct and widely accepted technique for logP determination.[8][19] It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase at equilibrium.

Experimental Protocol: Shake-Flask logP Determination

-

Preparation of Solvents:

-

Saturate n-octanol (HPLC grade) with water by shaking a mixture for 24 hours and allowing the phases to separate.

-

Saturate water (HPLC grade) with n-octanol in the same manner.

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol for logD7.4 determination.[8]

-

-

Sample Preparation:

-

Prepare a stock solution of the difluoromethylated aminopyridine in n-octanol (pre-saturated with water). The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel (e.g., a screw-cap vial), combine a known volume of the n-octanol stock solution with a known volume of the water (pre-saturated with n-octanol) or buffered aqueous phase. A phase volume ratio (n-octanol:water) of 1:1 or 2:1 is common.

-

Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[20]

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the difluoromethylated aminopyridine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with UV detection.[19]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

-

The logP is then calculated as the base-10 logarithm of P.

-

For ionizable compounds, the distribution coefficient (D) is determined at a specific pH, and the result is reported as logD.[3][21]

-

Diagram: Shake-Flask logP Determination Workflow

Caption: Workflow for experimental logP determination using the shake-flask method.

HPLC-Based Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more automated alternative for estimating logP values.[17][19] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Experimental Protocol: RP-HPLC logP Estimation

-

System Setup:

-

An HPLC system equipped with a C18 column and a UV detector is typically used.[20]

-

The mobile phase is usually a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

A series of standard compounds with accurately known logP values spanning the expected range of the test compound are injected into the HPLC system.

-

The retention time (tR) for each standard is recorded.

-

The retention factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.[20]

-

-

Sample Analysis:

-

The difluoromethylated aminopyridine is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.

-

The retention time of the test compound is measured, and its log k value is calculated.

-

-

logP Estimation:

-

The logP of the difluoromethylated aminopyridine is then determined by interpolating its log k value on the calibration curve.

-

Diagram: HPLC-Based logP Estimation Workflow

Caption: Workflow for estimating logP values using RP-HPLC.

Data on Lipophilicity of Fluorinated Pyridines

The precise logP values for novel difluoromethylated aminopyridines would need to be determined experimentally. However, existing literature provides valuable insights into the lipophilicity of related fluorinated pyridine derivatives. For example, a study on 2-(thiofluoroalkyl)pyridines revealed the following logD7.4 values:

| Compound | Structure | logD7.4 |

| 2-(Methylthio)pyridine | Pyridine-SCH3 | 1.69[22] |

| 2-((Difluoromethyl)thio)pyridine | Pyridine-SCF2H | 1.95[22] |

| 2-((Trifluoromethyl)thio)pyridine | Pyridine-SCF3 | 2.13[22] |

| 2-(Ethylthio)pyridine | Pyridine-SCH2CH3 | 2.26[22] |

| 2-((2,2-Difluoroethyl)thio)pyridine | Pyridine-SCH2CF2H | 2.26[22] |

This data illustrates that while difluoromethylation does increase lipophilicity compared to the methyl analog, the effect is not always a simple additive function of the number of fluorine atoms.[22] The position of the fluorine atoms and the overall molecular context play a significant role.

Computational Prediction of logP

In the early stages of drug discovery, computational methods for predicting logP are invaluable for screening large libraries of virtual compounds.[23][24] These methods can be broadly categorized into two types:

-

Fragment-based methods: These approaches calculate logP by summing the contributions of individual atoms or molecular fragments.[23]

-

Property-based methods: These methods use whole-molecule properties, such as molecular surface area and polarizability, to predict logP.

Numerous software packages and online tools are available for logP prediction, each employing different algorithms.[2][21] While these tools provide rapid estimations, it is crucial to recognize that their accuracy can vary, and experimental validation of promising candidates is essential.[17]

Synthesis of Difluoromethylated Aminopyridines

The synthesis of difluoromethylated aminopyridines can be achieved through various synthetic strategies. Recent advancements have focused on the direct difluoromethylation of pyridine rings.[25] One promising approach involves the temporary dearomatization of the pyridine ring to facilitate the introduction of the difluoromethyl group at specific positions.[25] Another method utilizes the direct fluorination of pyridine N-oxides.[26] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Conclusion and Future Perspectives

The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for fine-tuning the lipophilicity and other crucial properties of drug candidates. Its unique ability to act as a "lipophilic hydrogen bond donor" allows for a more nuanced approach to molecular design compared to other fluorinated motifs. For difluoromethylated aminopyridines, a thorough understanding of the interplay between the -CF2H group and the pyridine scaffold is essential for optimizing their ADMET profiles.

The combination of robust experimental methods for logP determination, such as the shake-flask and HPLC techniques, with insightful computational predictions will continue to drive the rational design of novel and effective aminopyridine-based therapeutics. As synthetic methodologies for the precise introduction of the difluoromethyl group continue to evolve, we can expect to see an increasing number of drug candidates successfully leveraging the unique advantages of this fascinating functional group.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Broadhurst, M. J., & Caddick, S. (2021). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 13(15), 1345-1363. [Link]

-

Ni, C., & Hu, J. (2021). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Angewandte Chemie International Edition, 60(38), 20556-20576. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. [Link]

-

Gao, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 257, 115536. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8843. [Link]

-

Barata-Vallejo, S., & Ceballos, S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7016-7043. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

Tomaso, A., & Peloquin, J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(15), 4991. [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

-

Verma, D., & Warrender, S. J. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(2), 169-178. [Link]

-

Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

-

FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1545-1548. [Link]

-

ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

-

Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 347-353. [Link]

-

Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

-

Wilson, Z. E., & Routledge, A. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1756-1767. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

-

ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]

-

Gouverneur, V., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(15), 8049-8059. [Link]

-

PubMed. (2017, January 26). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. [Link]

-

University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

-

ResearchGate. (n.d.). Synthesis and applications of N‐difluoromethyl aminating reagents. [Link]

-

Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. [Link]

-

PubMed. (2021, July 22). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

National Center for Biotechnology Information. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

-

PubMed. (2016, June 4). Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

-

ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 7. ftloscience.com [ftloscience.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 26. Synthesis of meta-substituted [(18)F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Stability of 3-Difluoromethyl Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic profiles.[1] Among the array of fluorinated motifs, the 3-difluoromethyl (-CF2H) substituted pyridine ring system presents a unique and compelling solution to a classic drug discovery challenge: the metabolic instability of pyridine-containing compounds.[2] This guide provides an in-depth analysis of this privileged scaffold, elucidating the physicochemical principles that govern its metabolic fate, presenting validated experimental protocols for its assessment, and offering expert insights into the strategic application of this moiety in drug design. We will explore how the distinct electronic properties of the difluoromethyl group modulate the primary metabolic pathways of the pyridine ring—namely, oxidation by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes—and detail the self-validating in vitro systems required to accurately predict in vivo behavior.

Introduction: The Strategic Imperative for Metabolically Robust Heterocycles

The Pyridine Moiety: A Privileged Scaffold with a Metabolic Achilles' Heel

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, serve as a versatile synthetic handle, and improve aqueous solubility. However, its utility is often compromised by metabolic lability.[2] The electron-rich nature of the pyridine ring makes it susceptible to oxidation by major drug-metabolizing enzymes, leading to rapid clearance, unpredictable pharmacokinetics, and potentially the formation of reactive metabolites.[3]

The Rise of Fluorine in Drug Design: Beyond Simple Bioisosterism

The introduction of fluorine can profoundly alter a molecule's properties, including its acidity, lipophilicity, and conformational preference.[1][4] Crucially, the high bond dissociation energy of the carbon-fluorine bond (C-F) makes it exceptionally resistant to enzymatic cleavage.[5] This has led to the widespread use of fluorine to "shield" metabolically vulnerable positions on a drug scaffold, thereby enhancing its metabolic half-life and bioavailability.[6][7]

The Difluoromethyl Group: A Unique Modulator of Physicochemical and Metabolic Properties

The difluoromethyl (-CF2H) group stands apart from other fluorinated motifs like the more common trifluoromethyl (-CF3) group.[5] Its unique properties include:

-

Moderate Lipophilicity: It provides a less drastic increase in lipophilicity compared to a -CF3 group, offering finer control in property modulation.[8]

-

Electronic Withdrawal: It is strongly electron-withdrawing, which can significantly alter the electronics of the attached pyridine ring.[9]

-

Lipophilic Hydrogen Bond Donor: The polarized C-H bond in the -CF2H group can act as a hydrogen bond donor, a feature not present in methyl or trifluoromethyl groups, enabling novel interactions with biological targets.[10][11]

This unique combination of features makes the 3-difluoromethyl pyridine scaffold a strategic asset for overcoming the metabolic liabilities of traditional pyridine-based compounds.

Section 1: Physicochemical and Mechanistic Foundations

Impact of 3-CF2H Substitution on Pyridine Electronics and Properties

Attaching a strongly electron-withdrawing -CF2H group to the 3-position of a pyridine ring has profound and predictable effects on its core physicochemical properties. This deactivation of the aromatic system is a primary mechanism behind the enhancement of metabolic stability.[3]

| Property | Effect of 3-CF2H Substitution | Rationale / Causality |

| Basicity (pKa) | Significant Decrease | The inductive electron-withdrawing effect of the -CF2H group pulls electron density away from the pyridine nitrogen, making its lone pair of electrons less available to accept a proton. |

| Lipophilicity (LogP) | Moderate Increase | Fluorine is more lipophilic than hydrogen. The -CF2H group offers a smaller increase in lipophilicity compared to a -CF3 group, providing a valuable tool for fine-tuning this property.[8] |

| Dipole Moment | Altered | The highly polar C-F bonds introduce a significant local dipole, which can influence solubility, membrane permeability, and interactions with protein targets. |

Core Mechanisms of Pyridine Metabolism: A Tale of Two Enzyme Superfamilies

To understand how the 3-CF2H group improves stability, one must first understand the primary metabolic pathways of the pyridine ring itself. Metabolism is predominantly governed by two distinct enzyme families: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).

-

Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of liver cells, are responsible for the oxidative metabolism of a vast majority of drugs.[12] For pyridines, CYPs typically catalyze aromatic hydroxylation, a process that is initiated by abstracting an electron or hydrogen atom from the electron-rich ring.[13][14]

-

Aldehyde Oxidase (AO): This cytosolic molybdo-flavoenzyme plays a significant, though historically underappreciated, role in the metabolism of azaheterocycles.[15][16] AO catalyzes the oxidation of electron-deficient carbons, typically at the position alpha to the nitrogen atom (C2 or C6).[17] This pathway is a major clearance mechanism for many pyridine- and pyrimidine-containing drugs.[18]

How the 3-Difluoromethyl Group Modulates Metabolic Pathways

The strategic placement of a -CF2H group at the 3-position directly counters both major metabolic pathways:

-

Blocking CYP-Mediated Oxidation: The strong electron-withdrawing nature of the difluoromethyl group deactivates the entire pyridine ring, making it a poorer substrate for oxidative metabolism by CYPs.[3] The ring becomes "electron-deficient," and thus less likely to undergo the initial steps of CYP-mediated oxidation.

-

Steric and Electronic Hindrance of AO-Mediated Oxidation: While AO targets electron-deficient positions, the presence of a substituent at the adjacent C3 position can provide steric hindrance, blocking the enzyme's access to the C2 position. Furthermore, the altered electronics may influence the substrate's ability to bind productively within the AO active site.

Section 2: Experimental Assessment of Metabolic Stability

Guiding Philosophy: Choosing the Right In Vitro System

No single assay can provide a complete picture of metabolic stability. A tiered, logical approach is essential. The choice of the in vitro system must be driven by the enzymatic pathways you intend to probe. For pyridine-containing compounds, it is critical to assess metabolism by both CYP and cytosolic enzymes like AO.[19]

Protocol 2.1: High-Throughput Liver Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolism, primarily mediated by CYP enzymes.[20][21] It utilizes the microsomal fraction of homogenized liver cells, which contains the endoplasmic reticulum and thus a high concentration of CYPs.[19]

Objective: To determine the intrinsic clearance (CLint) of a compound by CYP enzymes.

Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

-

Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required for CYP activity.

-

-

Incubation:

-

Add the test compound to the diluted microsome suspension to achieve a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the NRS.

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).

-

-

Sample Processing & Analysis:

-

Data Analysis:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL).

-

Protocol 2.2: S9 Fraction Stability Assay for Comprehensive Metabolism

The S9 fraction is the supernatant from centrifuged liver homogenate and contains both the microsomal and cytosolic fractions.[20] This makes it an ideal system for assessing the combined effects of CYP enzymes and cytosolic enzymes like Aldehyde Oxidase.[19]

Objective: To determine CLint mediated by both microsomal and cytosolic enzymes.

Methodology: The protocol is nearly identical to the microsomal assay, with the following key differences:

-

Enzyme Source: Use liver S9 fraction instead of microsomes.

-

Cofactors: In addition to an NADPH regenerating system (for CYPs), the assay should be run with and without the addition of specific AO cofactors if desired, although endogenous cofactors are often sufficient. For a comprehensive screen, running the assay with NADPH is standard.

Causality Behind Experimental Choice: If a compound is highly stable in microsomes but shows rapid clearance in vivo, it strongly suggests metabolism by a non-CYP, cytosolic enzyme. Running an S9 assay can confirm this hypothesis.

Workflow for Investigating Metabolic Stability

Section 3: Data Interpretation and Strategic Application

Translating In Vitro Data to In Vivo Predictions

In vitro metabolic stability assays provide key parameters—half-life (t½) and intrinsic clearance (CLint)—that are essential for predicting a drug's in vivo pharmacokinetic behavior.[24]

-

Half-Life (t½): A direct measure of how quickly the compound is metabolized in the assay. A longer half-life indicates greater stability.

-

Intrinsic Clearance (CLint): An inherent measure of the enzyme's ability to metabolize the drug, independent of other physiological factors.[25] A low CLint value is desirable.

These values can be used in physiologically-based pharmacokinetic (PBPK) models to predict human hepatic blood clearance, bioavailability, and dosing regimens.[25]

Case Study Analysis: Interpreting Stability Data

Consider two hypothetical 3-substituted pyridine compounds:

| Compound | Substituent | Microsomal t½ (min) | S9 Fraction t½ (min) | Predicted CLint (µL/min/mg) | Likely Metabolic Pathway |

| Compound A | 3-Methyl | 8 | 7 | High | CYP-mediated oxidation |

| Compound B | 3-Difluoromethyl | > 120 | 115 | Low | Minimal/Slow Metabolism |

Interpretation and Causality:

-

Compound A shows rapid metabolism in both microsomes and S9, indicating it is a clear substrate for CYP enzymes. The methyl group is a known site of metabolic attack (benzylic oxidation).

-

Compound B is exceptionally stable in microsomes, demonstrating the powerful blocking effect of the -CF2H group on CYP-mediated pathways.[3] Its high stability is maintained in the S9 fraction, confirming its resistance to major cytosolic enzymes as well. This compound would be predicted to have significantly lower in vivo clearance and higher bioavailability compared to Compound A.

Conclusion: Integrating 3-CF2H Pyridines into Modern Drug Discovery

The 3-difluoromethyl substituted pyridine is more than just another fluorinated scaffold; it is a rationally designed solution to a persistent challenge in medicinal chemistry. By leveraging the unique electronic and steric properties of the -CF2H group, drug designers can effectively deactivate the pyridine ring to the two primary routes of metabolic clearance: CYP- and AO-mediated oxidation. A thorough understanding of the underlying mechanisms, coupled with a systematic and logical experimental approach using self-validating in vitro assays, allows researchers to confidently predict the metabolic fate of these compounds. This enables the selection of drug candidates with superior pharmacokinetic profiles, ultimately accelerating the journey from discovery to the clinic.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

-

Johnson, T. A., et al. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(23), 10565-10604. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Zhong, W. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(2), 1-11. [Link]

-

Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer. [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015-7043. [Link]

-

Roughley, S. D., & Jordan, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry, 27(24), 115092. [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

-

Carcenac, Y., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 648. [Link]

-

Kliachyna, M., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(19), 6649. [Link]

-

Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Saturated and Unsaturated C5–C7 Carbocycles. European Journal of Organic Chemistry, 2020(29), 4557-4573. [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 103-138. [Link]

-

Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

-

Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(7), 1258-1287. [Link]

-

Kharasch, E. D., & Thummel, K. E. (1993). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. Anesthesiology, 79(4), 795-807. [Link]

-

Wang, Y., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 13(1), 2686. [Link]

-

Pace, V., & Holzer, W. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(11), 4492. [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 59(17), 7729-7752. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Jones, J. P., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition, 45(8), 929-937. [Link]

-

Postigo, A., & Koperniku, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(44), 6937-6950. [Link]

-

Chen, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8887. [Link]

-

Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-744. [Link]

-

Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]

-

Sanoh, S., et al. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 108(6), 1975-1988. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]

-

Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative drugs containing difluoromethyl motif. [Link]

-

YouTube. (2010). Cytochrome P450: Radicals in a Biochemical Setting. [Link]

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

-

van der Laar, M., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. TrAC Trends in Analytical Chemistry, 156, 116719. [Link]

-

ResearchGate. (n.d.). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. bioivt.com [bioivt.com]

- 22. imtm.cz [imtm.cz]

- 23. researchgate.net [researchgate.net]

- 24. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nuvisan.com [nuvisan.com]

Methodological & Application

Synthetic routes for 2-Bromo-3-(difluoromethyl)pyridin-4-amine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-3-(difluoromethyl)pyridin-4-amine

Formula:

The synthesis of 2-Bromo-3-(difluoromethyl)pyridin-4-amine presents a classic regioselectivity challenge in pyridine chemistry. The target requires the precise installation of three distinct functionalities—a halogen (Br) at C2, a difluoromethyl group (

Strategic Challenges:

-

Regiocontrol: Differentiating the C2 and C4 positions for nucleophilic attack is critical. In 2,4-dihalopyridines, the C4 position is generally more electrophilic (para to nitrogen) than C2 (ortho to nitrogen), but the introduction of a bulky C3 substituent can distort this preference.

-

Fluorination Stability: The

group is sensitive to strong bases if not installed correctly; however, it is generally robust under acidic or mild nucleophilic conditions. -

Availability: Direct commercial sources for the exact target are rare; therefore, a modular synthesis from the abundant 2,4-dibromopyridine or 2-bromo-4-chloropyridine is the most reliable path.

This guide details the "Formyl-Directed Ortho-Metallation (DoM)" route, which is the industry standard for accessing polysubstituted pyridines with high isomeric purity.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The logic follows a "functional group interconversion" strategy. We install the carbon scaffold first, then the fluorine, and finally the nitrogen.

Caption: Retrosynthetic logic flow from commercial starting material to target via C3-functionalization.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-3-pyridinecarboxaldehyde

Rationale: The C3 proton in 2,4-dibromopyridine is highly acidic due to the inductive effect of the flanking halogens. Lithiation at -78°C is rapid and regioselective, avoiding the "halogen dance" rearrangement seen at higher temperatures.

Reagents:

-

2,4-Dibromopyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

-

Dimethylformamide (DMF) (1.5 equiv)

-

Anhydrous THF (Solvent)[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add the LDA solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 30–45 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the 3-lithio species.

-

Formylation: Add anhydrous DMF dropwise. Stir for 1 hour at -78°C.

-

Quench: Quench the reaction at -78°C with saturated aqueous

. Allow to warm to room temperature (RT). -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the aldehyde as a pale yellow solid.

Step 2: Deoxofluorination to 2,4-Dibromo-3-(difluoromethyl)pyridine

Rationale: Converting the aldehyde to a difluoromethyl group is best achieved with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents are preferred over

Reagents:

-

2,4-Dibromo-3-pyridinecarboxaldehyde (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Safety Note: DAST releases HF upon hydrolysis. Use plasticware or HF-resistant glass if possible, and work in a well-ventilated fume hood.

-

Dissolution: Dissolve the aldehyde in anhydrous DCM (5 mL/mmol) in a reaction vessel under nitrogen. Cool to 0°C .[2][3][4]

-

Addition: Add DAST dropwise via syringe.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor by TLC (aldehyde spot disappears; less polar product appears).

-

Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

. Caution: Vigorous effervescence ( -

Workup: Extract with DCM. Wash with water and brine. Dry and concentrate.

-

Data Check:

usually appears as a triplet (

Step 3: Regioselective Amination (The Target Step)

Rationale: In 2,4-dihalopyridines, the C4-halogen is significantly more reactive toward Nucleophilic Aromatic Substitution (

Option A: Direct Amination (Ammonia)

-

Reagents: Aqueous

(28%) or -

Conditions: Sealed tube, 80–100°C, 12–24 h.

-

Outcome: Moderate yield. Risk of bis-amination if temperature is too high.

Option B: Protected Amination (Recommended for High Purity)

-

Reagents: 4-Methoxybenzylamine (PMB-NH2) (1.1 equiv),

(2.0 equiv), DMSO or NMP. -

Deprotection: TFA (Trifluoroacetic acid).[1]

Protocol (Option B):

-

Displacement: Dissolve 2,4-dibromo-3-(difluoromethyl)pyridine in DMSO (0.5 M). Add

and -

Heat: Stir at 60–80°C for 4–6 hours. Monitor by HPLC/LCMS for conversion of the starting material to the mono-amine.

-

Note: If C2-substitution is observed (unlikely), lower the temperature to 40°C and extend time.

-

-

Isolation: Dilute with water, extract with EtOAc. Purify the PMB-protected intermediate.

-

Deprotection: Dissolve the intermediate in TFA (neat or 1:1 in DCM) and heat to reflux (60°C) for 2–4 hours until the PMB group is cleaved.

-

Neutralization: Concentrate TFA. Basify carefully with saturated

to pH 8. Extract with DCM/MeOH (9:1). -

Final Purification: Recrystallization from Ethanol/Heptane or column chromatography.

Part 4: Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Step 1 Yield | 75–85% | High efficiency of C3-lithiation. |

| Step 2 Yield | 80–90% | DAST reaction is generally clean. |

| Step 3 Selectivity | >20:1 (C4:C2) | Steric shielding of C2 by C3- |

| Appearance | Off-white to pale yellow solid | Crystalline. |

| Storage | 2–8°C, Desiccated | Protect from light and moisture. |

Part 5: Safety & Handling (Critical)

-

DAST/Deoxo-Fluor: These reagents react violently with water to produce Hydrofluoric Acid (HF) . Always keep Calcium Gluconate gel nearby in case of skin exposure. Quench reactions slowly at low temperature.

-

Lithiation: LDA is pyrophoric and moisture sensitive. Ensure strict anhydrous conditions to prevent yield loss and fire hazards.

-

Pressure: The amination step (if using ammonia in a sealed tube) generates pressure. Use a blast shield.[1]

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link

-

Léris, P., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances, 10, 29829-29834. Link

- Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.

Sources

Late-Stage Difluoromethylation of Aminopyridines: Strategic Protocols for C-H and N-H Functionalization

Executive Summary & Strategic Value

The difluoromethyl group (

For aminopyridines —a scaffold ubiquitous in kinase inhibitors and GPCR ligands—late-stage difluoromethylation presents a specific set of challenges:

-

Lewis Basicity: The pyridine nitrogen and exocyclic amine can poison transition metal catalysts.

-

Electronic Deactivation: The exocyclic amine is electron-donating, but standard radical alkylation (Minisci) requires the heterocycle to be electron-deficient (protonated).

-

Regioselectivity: Competition between

-alkylation (ring) and

This guide details two high-fidelity protocols for C-H difluoromethylation (Radical/Minisci) and one specialized protocol for N-difluoromethylation , prioritizing methods that tolerate the complex functionality found in late-stage drug candidates.

Mechanistic Grounding: The Radical Challenge

The most reliable method for installing

Critical Success Factor: The "Acid Switch"

Aminopyridines are inherently electron-rich due to the mesomeric donation of the amine. This repels nucleophilic radicals.

-

The Fix: You must run these reactions in acidic media (or with Lewis acids). Protonation of the pyridine nitrogen lowers the LUMO energy of the ring, activating it toward nucleophilic attack and directing the radical to the C2/C4 positions (relative to the ring nitrogen).

DOT Diagram 1: The Radical Difluoromethylation Cycle

The following diagram illustrates the mechanistic pathway and the critical role of protonation.

Figure 1: Mechanism of Minisci-type difluoromethylation.[1] Protonation is the "on-switch" for aminopyridines.

Protocol A: Zinc Sulfinate (The "Baran" Method)

This is the industrial standard for robustness. It uses Zinc Difluoromethanesulfinate (DFMS) , often referred to as a "Diversinate." It tolerates air, moisture, and basic amines (when buffered/acidified).

Best For: Late-stage functionalization of complex, gram-scale intermediates. Regioselectivity: Favors C2/C4 positions relative to the ring nitrogen.

Materials

-

Substrate: Aminopyridine derivative (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility)

-

Additive: Trifluoroacetic acid (TFA) (1.0 - 2.0 equiv)

Step-by-Step Protocol

-

Preparation: In a vial equipped with a stir bar, dissolve the aminopyridine (0.5 mmol) in DCM (2.5 mL).

-

Activation: Add TFA (0.5 - 1.0 mmol). Note: If the substrate precipitates as a salt, add DMSO dropwise until resolubilized.

-

Reagent Addition: Add water (1.0 mL) followed by the DFMS solid (1.5 mmol).

-

Initiation: Add TBHP (2.5 mmol) dropwise at 0°C (ice bath).

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. The biphasic mixture requires fast stirring for effective phase transfer.

-

Quench: Slowly add saturated aq.

to neutralize the acid and quench excess peroxide. -

Workup: Extract with DCM or EtOAc (

). Dry organics over -

Purification: Flash chromatography. Note: Aminopyridines can streak; use 1%

or

Expert Tip: If the reaction stalls, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv) after 12 hours.

Protocol B: Photoredox Catalysis (The "Mild" Method)

For substrates sensitive to the strong oxidants (TBHP) used in Protocol A, photoredox catalysis offers a milder alternative using visible light.

Best For: Substrates with oxidation-sensitive groups (thioethers, aldehydes).

Materials

-

Catalyst:

(1–2 mol%) -

Reagent: Difluoromethanesulfonyl chloride (

) or DFMS. -

Light Source: Blue LEDs (450 nm).

-

Solvent: Acetonitrile or DMSO.

Step-by-Step Protocol

-

Setup: In a clear glass vial, combine aminopyridine (0.2 mmol), Photocatalyst (2 mol%), and DFMS (2.0 equiv).

-

Solvent: Add degassed DMSO (2.0 mL) and TFA (1.0 equiv).

-

Oxidant (Optional): If using DFMS, a persulfate oxidant (

, 2.0 equiv) is often required to close the catalytic turnover unless an oxidative quenching cycle with -

Irradiation: Sparge with nitrogen for 10 mins. Seal and irradiate with Blue LEDs for 18 hours. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Dilute with water, neutralize with

, and extract.

Comparative Data & Decision Matrix

Table 1: Method Selection Guide

| Feature | Zinc Sulfinate (Protocol A) | Photoredox (Protocol B)[2] |

| Reagent Stability | High (Solid, shelf-stable) | Variable (Sulfonyl chlorides degrade) |

| Reaction Conditions | Biphasic, Acidic, Oxidative | Homogeneous, Mild, Light-dependent |

| Scalability | Excellent (Gram to Kg) | Moderate (Photon penetration limits) |

| Functional Group Tolerance | Good (Avoid free thiols) | Excellent (Tolerates sensitive groups) |

| Cost | Low | High (Ir catalysts) |

DOT Diagram 2: Strategic Decision Tree

Figure 2: Decision matrix for selecting the optimal difluoromethylation strategy.

Specialized Case: N-Difluoromethylation

While C-H functionalization is standard, modifying the ring nitrogen to form

Note: Direct difluoromethylation of the exocyclic amine (

Protocol C: Transition-Metal-Free N-Alkylation

Uses ethyl bromodifluoroacetate followed by in-situ decarboxylation.[4][5]

-

Alkylation: Mix Aminopyridine (1.0 equiv) +

(3.0 equiv) in -

Hydrolysis/Decarboxylation: Add

(2.0 equiv) and water. Heat to 60°C. -

Result: Yields the

-difluoromethyl pyridone (if oxy-nucleophiles present) or zwitterionic species.

References

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 492, 95–99. (Foundational work on Minisci/Baran reagents). Link

-

O'Hara, F., et al. (2013).[6] "Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery." Nature Protocols, 8, 1042–1047.[6] Link

-

Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228. (Basis for photoredox fluoroalkylation).[2][7][8][9][10] Link

-

Zhu, S., et al. (2018).[7] "Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes." Journal of the American Chemical Society.[7] (Advanced photoredox methods). Link

-

Baran Lab (Scripps). "Diversinate™ Update." (Practical guide on sulfinate usage). Link

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactivity of 2-Bromo Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Pyridines

The pyridine ring is a cornerstone motif in medicinal chemistry and materials science, appearing in a multitude of FDA-approved drugs and functional organic materials. The ability to selectively functionalize this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on 2-halopyridines, particularly 2-bromopyridines, represents a powerful and direct strategy for forging new carbon-heteroatom and carbon-carbon bonds at the C2 position. This position is electronically activated for nucleophilic attack, making the SNAr reaction a highly effective tool for late-stage functionalization and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the SNAr reactivity of 2-bromopyridines, offering detailed mechanistic insights, a comparative analysis of common nucleophiles, step-by-step experimental protocols, and a practical troubleshooting guide to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: Why the C2 Position is Primed for Attack

The inherent reactivity of 2-bromopyridines in SNAr reactions stems from the electron-withdrawing nature of the ring nitrogen atom. This creates an electron-deficient (electrophilic) character at the C2 and C4 positions. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the C2 carbon bearing the bromine atom. This step is typically the rate-determining step of the reaction and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

-

Stabilization and Leaving Group Departure: The key to the facile nature of SNAr at the C2 position lies in the stabilization of the Meisenheimer complex. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is not possible when the attack occurs at the C3 position.[1][2] This stabilization lowers the activation energy of the reaction. Subsequently, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group.

The overall mechanism can be visualized as follows:

Caption: General mechanism of SNAr on 2-bromopyridine.

Factors Influencing Reactivity: A Guide to Optimizing Your Reaction

The success and rate of an SNAr reaction on 2-bromopyridine are governed by several interconnected factors. A thorough understanding of these allows for rational optimization of reaction conditions.

-

The Nature of the Leaving Group: While bromine is a common and effective leaving group, the reactivity order in SNAr is often F > Cl ≈ Br > I.[3] This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to attack.

-

Ring Substituents: The presence of electron-withdrawing groups (EWGs) ortho or para to the bromine atom can significantly enhance the reaction rate by further stabilizing the negative charge of the Meisenheimer complex. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity of the attacking species is a critical parameter. For instance, an alkoxide (RO⁻) is a much more potent nucleophile than its corresponding alcohol (ROH).

-

Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and NMP are often the solvents of choice for SNAr reactions.[4] These solvents are effective at solvating the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. In some cases, using an excess of a liquid amine nucleophile can also serve as the solvent.[5]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many SNAr reactions on less activated 2-bromopyridines require elevated temperatures or microwave irradiation to proceed at a reasonable rate.[6][7]

A Comparative Look at Nucleophiles for SNAr with 2-Bromopyridine

A wide array of nucleophiles can be employed in SNAr reactions with 2-bromopyridines, leading to a diverse range of 2-substituted products. The choice of nucleophile and reaction conditions are intrinsically linked.

| Nucleophile Class | Representative Nucleophile | Typical Base | Typical Solvent(s) | Temperature Range (°C) | Notes and Considerations |

| Oxygen | Alcohols (ROH), Phenols (ArOH) | Strong bases (NaH, KOtBu) to generate the alkoxide/phenoxide in situ. | THF, Dioxane, DMF, DMSO | 50 - 150 | The alcohol must be deprotonated to form the more nucleophilic alkoxide.[4] |

| Nitrogen | Primary & Secondary Amines (RNH₂, R₂NH) | Often not required if the amine is a good nucleophile. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be added to scavenge HBr. | NMP, DMSO, or neat amine | 100 - 200 (or microwave) | Less nucleophilic amines may require higher temperatures or catalytic activation.[6] |

| Sulfur | Thiols (RSH) | A base (e.g., K₂CO₃) is typically used to generate the more nucleophilic thiolate. | Acetonitrile, DMF, Water | Room Temp - 100 | Thiols are generally excellent nucleophiles for SNAr reactions and can often react under milder conditions.[7][8] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of 2-bromopyridine with representative oxygen and nitrogen nucleophiles.

Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr

This protocol details the reaction of 2-bromopyridine with morpholine, a common secondary amine nucleophile.

Rationale: This reaction often requires elevated temperatures due to the moderate nucleophilicity of morpholine. Using the amine itself as the solvent is a common strategy that drives the reaction forward by Le Chatelier's principle and simplifies the reaction setup.[5] No additional base is typically required as a second equivalent of morpholine can act as a base to neutralize the HBr formed.

Caption: Workflow for the synthesis of 2-morpholinopyridine.

Materials:

-

2-Bromopyridine

-

Morpholine

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Pressure tube with a stir bar

-

Heating block or oil bath

Procedure:

-

Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq.). Add an excess of morpholine (5.0-10.0 eq.), which will act as both the nucleophile and the solvent.

-

Reaction Execution: Securely seal the pressure tube. Place the tube in a preheated heating block or oil bath at 150 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction for the consumption of 2-bromopyridine using an appropriate analytical technique such as TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Work-up: Once the reaction is complete, allow the tube to cool to room temperature. Carefully open the tube and dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholinopyridine.

Protocol 2: Synthesis of 2-Phenoxypyridine via SNAr

This protocol describes the reaction of 2-bromopyridine with phenol, an oxygen nucleophile, under basic conditions.

Rationale: Phenol is not nucleophilic enough to displace the bromide directly. A strong base, such as sodium hydride (NaH), is required to deprotonate the phenol to form the much more nucleophilic sodium phenoxide. A polar aprotic solvent like DMF is used to facilitate the reaction. An inert atmosphere is crucial as NaH reacts violently with water.

Caption: Workflow for the synthesis of 2-phenoxypyridine.

Materials:

-

2-Bromopyridine

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Aqueous sodium hydroxide (e.g., 1 M NaOH)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Round-bottom flask with a stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath and heating mantle

Procedure:

-

Reaction Setup (under inert atmosphere): To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of inert gas.

-

Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve phenol (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Add 2-bromopyridine (1.0 eq.) to the reaction mixture.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromopyridine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with 1 M NaOH (2x) to remove any unreacted phenol, and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenoxypyridine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inactive substrate (e.g., presence of electron-donating groups). 4. For O-nucleophiles, incomplete deprotonation. | 1. For amines, consider a more nucleophilic one or use catalytic activation. For alcohols/phenols, ensure complete deprotonation with a strong base (e.g., NaH, KOtBu). 2. Increase the reaction temperature or switch to microwave heating.[6] 3. If possible, switch to a more activated substrate (e.g., a 2-fluoropyridine or a pyridine with an additional EWG). 4. Use a fresh, high-quality strong base and ensure anhydrous conditions. |

| Formation of Side Products | 1. Competing reaction pathways (e.g., N- vs. S-alkylation for thioamides). 2. Decomposition of starting materials or product at high temperatures. 3. For reactions with strong bases, potential for benzyne-type mechanism with 3-halopyridines. | 1. Adjust reaction conditions (solvent, temperature, base) to favor the desired pathway. 2. Lower the reaction temperature and increase the reaction time, or use a milder heating method. 3. Ensure the starting material is the 2- or 4-halopyridine isomer, as 3-halopyridines can give isomeric mixtures.[9] |

| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble. 2. Co-elution with starting materials or byproducts during chromatography. | 1. Perform multiple extractions with an appropriate organic solvent. Consider a continuous liquid-liquid extraction setup for very polar products. 2. Optimize the eluent system for column chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection. |